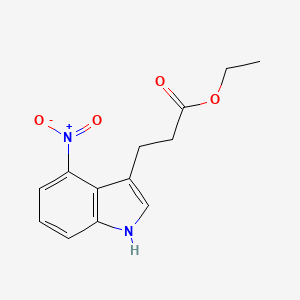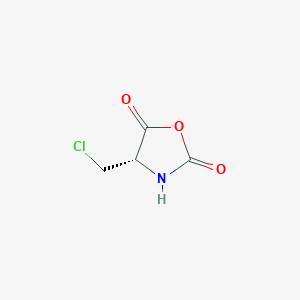
(S)-4-(Chloromethyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Chloromethyl)oxazolidine-2,5-dione is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. Oxazolidinones have been extensively studied for their diverse biological applications, particularly in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Chloromethyl)oxazolidine-2,5-dione typically involves the reaction of an appropriate amino acid derivative with a chlorinating agent. One common method is the cyclization of N-chloromethyl amino acid derivatives under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Chloromethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different biological and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
(S)-4-(Chloromethyl)oxazolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biocide and its interactions with biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Mécanisme D'action
The mechanism of action of (S)-4-(Chloromethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. For example, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the growth and replication of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone used as an antibiotic.
Tedizolid: A more potent derivative of linezolid with similar applications.
Cycloserine: An antibiotic with a different mechanism but similar structural features.
Uniqueness
(S)-4-(Chloromethyl)oxazolidine-2,5-dione is unique due to its specific chloromethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinones. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C4H4ClNO3 |
|---|---|
Poids moléculaire |
149.53 g/mol |
Nom IUPAC |
(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m1/s1 |
Clé InChI |
ALQADUBZEIRDQN-UWTATZPHSA-N |
SMILES isomérique |
C([C@@H]1C(=O)OC(=O)N1)Cl |
SMILES canonique |
C(C1C(=O)OC(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

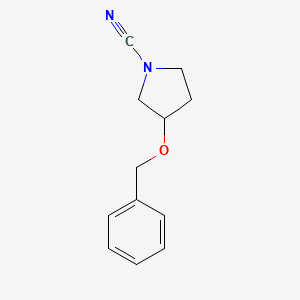
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
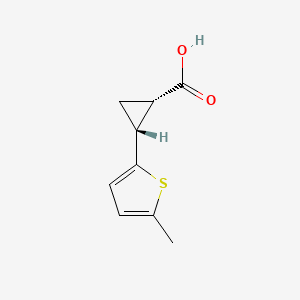
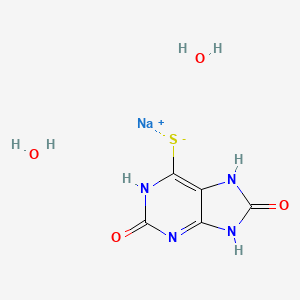
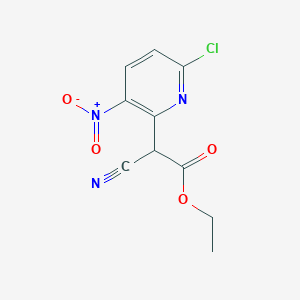
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
